![molecular formula C17H14ClN5 B3026196 6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine CAS No. 71368-66-6](/img/structure/B3026196.png)

6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine

Vue d'ensemble

Description

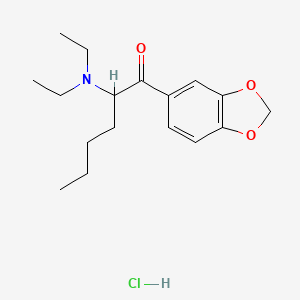

7-Aminoclonazolam est un métabolite du clonazolam, une triazolobenzodiazépine. Le clonazolam est connu pour ses propriétés anxiolytiques, sédatives et hypnotiques puissantes. Le composé 7-Aminoclonazolam est formé par la réduction du groupe nitro du clonazolam en un groupe amino. Ce composé est important en toxicologie médico-légale pour identifier l'utilisation et l'abus du clonazolam .

Applications De Recherche Scientifique

Le 7-Aminoclonazolam a plusieurs applications en recherche scientifique :

Toxicologie médico-légale : Utilisé comme biomarqueur pour identifier l'utilisation et l'abus du clonazolam dans les échantillons biologiques.

Pharmacocinétique : Étudié pour comprendre le métabolisme et l'excrétion du clonazolam dans le corps humain.

Développement de médicaments : Utilisé comme composé de référence dans le développement de nouveaux dérivés benzodiazépiniques.

Chimie analytique : Employé dans le développement de méthodes analytiques pour la détection et la quantification des benzodiazépines dans les échantillons biologiques

5. Mécanisme d'action

Le mécanisme d'action du 7-Aminoclonazolam est similaire à celui du clonazolam. Il agit sur les récepteurs de l'acide gamma-aminobutyrique (GABA) dans le système nerveux central. En se liant au récepteur GABA-A, il renforce les effets inhibiteurs du GABA, conduisant à des effets sédatifs, anxiolytiques et hypnotiques. Le groupe amino du 7-Aminoclonazolam ne modifie pas significativement son affinité de liaison au récepteur GABA-A par rapport au clonazolam .

Composés similaires :

7-Aminoclonazepam : Un autre métabolite aminé d'une benzodiazépine, similaire en structure et en fonction au 7-Aminoclonazolam.

8-Aminoclonazolam : Un composé avec le groupe amino à une position différente sur le cycle benzodiazépinique.

7-Aminonitrazepam : Un métabolite aminé du nitrazepam, une autre benzodiazépine.

Unicité : Le 7-Aminoclonazolam est unique en raison de sa formation spécifique à partir du clonazolam et de son utilisation comme biomarqueur en toxicologie médico-légale. Sa structure permet des interactions spécifiques avec le récepteur GABA-A, ce qui en fait un composé précieux dans les études pharmacocinétiques et le développement de médicaments .

Mécanisme D'action

Target of Action

7-Aminoclonazolam, also known as 6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine, is a benzodiazepine metabolite . The primary targets of benzodiazepines are the gamma-aminobutyric acid (GABA) receptors in the central nervous system. These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability.

Mode of Action

7-Aminoclonazolam, like other benzodiazepines, enhances the effect of the neurotransmitter GABA at the GABA_A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic, anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

The compound affects the GABAergic pathway, enhancing the inhibitory effects of GABA neurotransmission. This results in increased opening of chloride channels, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .

Pharmacokinetics

7-Aminoclonazolam is a metabolite of clonazolam, and its pharmacokinetics are likely similar to that of its parent compound. Clonazolam and its metabolites are extensively metabolized and mainly excreted as their amino and acetamino metabolites . The average plasma levels of both substances were about 50ng/ml at a daily dose of 6 mg .

Result of Action

The molecular and cellular effects of 7-Aminoclonazolam’s action include decreased neuronal excitability and increased inhibitory neurotransmission. This leads to the compound’s sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects .

Action Environment

Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of 7-Aminoclonazolam. For example, drug interactions with diphenylhydantoin were observed, leading to decreased levels of the compound . Furthermore, the compound’s action can be influenced by the individual’s metabolic rate, liver function, and other physiological factors .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine are largely determined by its interactions with various biomolecules. It has been found to interact with the GABA_A receptor, a key player in inhibitory neurotransmission . The compound binds to this receptor, enhancing its inhibitory effects and leading to the various physiological effects associated with benzodiazepines .

Cellular Effects

This compound has profound effects on cellular processes. By binding to the GABA_A receptor, it enhances the inhibitory effects of GABA, leading to hyperpolarization of the cell and a decrease in neuronal excitability . This can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the GABA_A receptor . This binding enhances the effect of GABA, leading to an influx of chloride ions into the neuron and resulting in hyperpolarization . This decreases the neuron’s excitability, leading to the sedative and anxiolytic effects of the compound.

Temporal Effects in Laboratory Settings

Like other benzodiazepines, it is expected to have a rapid onset of action and a relatively short half-life .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it exhibits anxiolytic and sedative effects, while at higher doses, it can lead to muscle relaxation and anticonvulsant effects . High doses may also lead to adverse effects such as respiratory depression and dependence .

Metabolic Pathways

The metabolic pathways of this compound involve its metabolism in the liver . The compound is primarily metabolized by N-dealkylation, leading to the formation of various metabolites .

Transport and Distribution

Like other benzodiazepines, it is likely to be distributed widely in the body, with high concentrations in the brain due to its lipophilic nature .

Subcellular Localization

The subcellular localization of this compound is likely to be in the cell membrane, where the GABA_A receptors are located . Its effects are exerted at these receptors, leading to changes in cell membrane potential and subsequent effects on neuronal excitability .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 7-Aminoclonazolam implique généralement la réduction du clonazolam. Le groupe nitro du clonazolam est réduit en un groupe amino en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur comme le palladium sur carbone. La réaction est effectuée dans des conditions contrôlées pour assurer la réduction complète du groupe nitro sans affecter d'autres groupes fonctionnels de la molécule .

Méthodes de production industrielle : La production industrielle du 7-Aminoclonazolam suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction afin d'assurer un rendement élevé et une pureté du produit. La réaction de réduction est surveillée en utilisant des techniques telles que la chromatographie liquide haute performance pour s'assurer de la conversion complète du clonazolam en 7-Aminoclonazolam .

Analyse Des Réactions Chimiques

Types de réactions : Le 7-Aminoclonazolam subit diverses réactions chimiques, notamment :

Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitroso ou nitro.

Réduction : Une réduction supplémentaire peut conduire à la formation d'amines secondaires.

Substitution : Le groupe amino peut participer à des réactions de substitution, formant des dérivés avec différents substituants.

Réactifs et conditions courants :

Oxydation : Des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides.

Réduction : L'hydrogène gazeux avec du palladium sur carbone comme catalyseur.

Substitution : Divers agents alkylants en conditions basiques.

Principaux produits :

Oxydation : Formation de dérivés nitroso ou nitro.

Réduction : Formation d'amines secondaires.

Substitution : Formation de dérivés substitués avec différents groupes fonctionnels

Propriétés

IUPAC Name |

6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN5/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)18)13-8-11(19)6-7-15(13)23(10)16/h2-8H,9,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLOOOYZAISIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)N)C(=NC2)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101342264 | |

| Record name | 6-(2-Chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71368-66-6 | |

| Record name | 6-(2-Chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Aminoclonazolam | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K958PBK774 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester](/img/structure/B3026114.png)

![N-[2-[[[(4-methoxyphenyl)amino]thioxomethyl]amino]ethyl]-2-methylene-3-oxo-olean-12-en-28-amide](/img/structure/B3026121.png)

![9Z-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026125.png)

![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)

![N-[2-[(2-hydroxyethyl)amino]ethyl]-(3beta)-cholest-5-ene-3-carboxamide](/img/structure/B3026132.png)

![N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide](/img/structure/B3026133.png)